molecular formula C14H10F3NO2S B14078041 N-(4-Trifluoromethyl-benzylidene)-benzenesulfonamide

N-(4-Trifluoromethyl-benzylidene)-benzenesulfonamide

Cat. No.: B14078041
M. Wt: 313.30 g/mol
InChI Key: AGOLUPJVUZPQOE-UHFFFAOYSA-N
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Description

N-(4-Trifluoromethyl-benzylidene)-benzenesulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzylidene moiety, which is further linked to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Trifluoromethyl-benzylidene)-benzenesulfonamide typically involves the condensation reaction between 4-trifluoromethylbenzaldehyde and benzenesulfonamide. This reaction is often carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the product. Commonly used catalysts include acidic or basic catalysts, and the reaction is usually performed at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and sustainability of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Trifluoromethyl-benzylidene)-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce benzyl derivatives .

Mechanism of Action

The mechanism of action of N-(4-Trifluoromethyl-benzylidene)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and biological context .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H10F3NO2S

Molecular Weight

313.30 g/mol

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonamide

InChI

InChI=1S/C14H10F3NO2S/c15-14(16,17)12-8-6-11(7-9-12)10-18-21(19,20)13-4-2-1-3-5-13/h1-10H

InChI Key

AGOLUPJVUZPQOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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